1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol
Description
1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol is a cyclopentanol derivative featuring a branched aminoalkyl substituent. Its molecular structure combines a cyclopentanol core with a 1-amino-2-methylbutan-2-yl group, conferring unique steric and electronic properties. The amino and hydroxyl groups enable hydrogen bonding, while the methyl branch enhances lipophilicity, making it a candidate for pharmaceutical and material science applications .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-amino-2-methylbutan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9(2,8-11)10(12)6-4-5-7-10/h12H,3-8,11H2,1-2H3 |
InChI Key |
CRGCCIAYDNBVLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1(CCCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-methyl-2-aminobutane under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol. The reaction conditions often include a solvent like ethanol or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Cyclopentanone derivatives or carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8)
- Molecular Formula: C₉H₁₉NO
- Molecular Weight : 157.25 g/mol
- Key Differences :
- Lacks the 2-methyl substituent on the butan-2-yl chain, reducing steric hindrance.
- Lower molecular weight improves solubility but may decrease membrane permeability compared to the methylated analog.
- Applications : Used in drug synthesis (e.g., ketamine derivatives) and material science for its balanced reactivity and stability .
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol
- Molecular Formula: C₈H₁₇NO (estimated)
- Key Differences :
- Shorter carbon chain (propan-2-yl vs. butan-2-yl), reducing lipophilicity.
- Methyl group on a smaller backbone may limit steric effects in binding interactions.
3-Amino-1-(trifluoromethyl)cyclopentan-1-ol HCl
- Molecular Formula: C₆H₁₁F₃NO (estimated)
- Key Differences: Trifluoromethyl group replaces the aminoalkyl chain, introducing strong electron-withdrawing effects. Enhanced metabolic stability due to fluorine atoms but reduced basicity of the amino group.
- Applications : Likely used in drug discovery for fluorinated analogs requiring improved pharmacokinetic profiles .
1-(3-Bromophenyl)cyclopentan-1-ol (CAS 210826-69-0)
- Molecular Formula : C₁₁H₁₃BrO
- Molecular Weight : 241.12 g/mol
- Absence of an amino group reduces hydrogen-bonding capacity, altering solubility and target interactions.
- Applications : Intermediate in Suzuki couplings or arylations ().
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis of Key Properties
Biological Activity
1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol is a cyclic amino alcohol that has garnered interest in various fields of research, particularly in organic synthesis and biological applications. Its unique structure allows it to participate in diverse biochemical pathways, making it a valuable compound for scientific exploration.
The molecular formula of 1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol is C_{10}H_{17}N_O, and its molecular weight is approximately 169.25 g/mol. The compound features both an amino group and a hydroxyl group, which are crucial for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxyl and amino groups. This property enables it to interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways remain to be fully elucidated, necessitating further research.
Biological Activity
Research indicates that 1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol exhibits potential biological activities:
- Enzyme Interaction : It has been investigated for its role in modulating enzyme activity, which could impact metabolic pathways.
- Neuroactivity : Preliminary studies suggest that it may influence neurochemical processes, although specific effects on neurotransmitter systems require further investigation.
Case Studies
Several studies have explored the biological implications of this compound:
- Inhibition Studies : Research indicated that analogs of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, a study on neuropeptide analogs showed that modifications in structure could enhance biological activity against juvenile hormone production in insects, suggesting similar potential for 1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol .
- Synthesis and Activity Correlation : A study focused on the synthesis of various cyclopentanol derivatives demonstrated that structural variations significantly affect biological activity. This highlights the importance of the cyclopentane ring's conformation in determining the compound's efficacy .
Comparative Analysis
To better understand the unique properties of 1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(1-Amino-2-methylpropyl)cyclopentan-1-ol | Structure | Investigated for enzyme interactions; potential therapeutic applications |
| 1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol | Structure | Used in studies involving metabolic pathways; less active than cyclopentan analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
